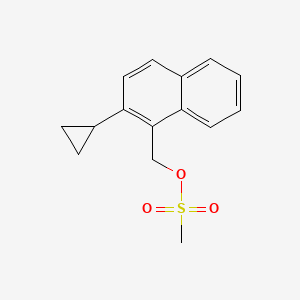
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate is an organic compound that belongs to the class of methanesulfonate esters. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound features a naphthalene ring substituted with a cyclopropyl group and a methanesulfonate ester group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-cyclopropylnaphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of methanesulfonate esters, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.
Oxidation: Products include cyclopropyl ketones or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving DNA alkylation and repair mechanisms due to its alkylating properties.
Medicine: Investigated for its potential use in chemotherapy as an alkylating agent that can target rapidly dividing cancer cells.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The primary mechanism of action of (2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate involves alkylation of nucleophilic sites in biological molecules, particularly DNA. The methanesulfonate ester group undergoes nucleophilic substitution, leading to the formation of covalent bonds with DNA bases such as guanine and adenine. This alkylation can result in DNA cross-linking, strand breaks, and ultimately cell death. The compound’s ability to induce DNA damage makes it a valuable tool in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
Methyl methanesulfonate (MMS): A well-known alkylating agent used in DNA damage studies.
Ethyl methanesulfonate (EMS): Another alkylating agent with similar properties to MMS.
Dimethyl sulfate (DMS): A potent methylating agent used in organic synthesis and as a chemical weapon.
Uniqueness
(2-Cyclopropylnaphthalen-1-yl)methyl methanesulfonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2-cyclopropylnaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-19(16,17)18-10-15-13-5-3-2-4-11(13)8-9-14(15)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3 |
InChI Key |
LRWFJZXZLUTRJP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


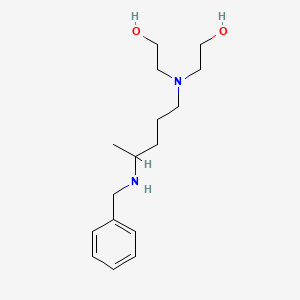
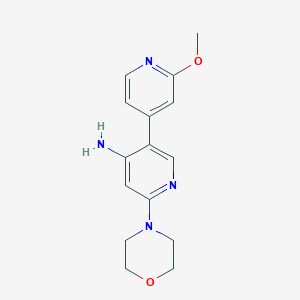
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
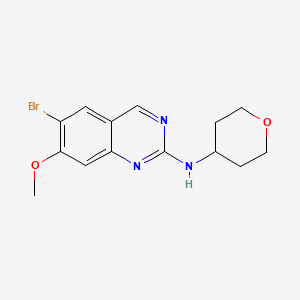

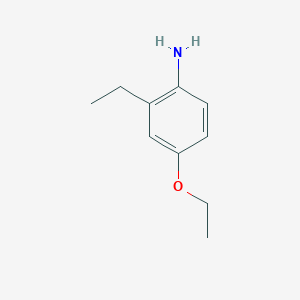
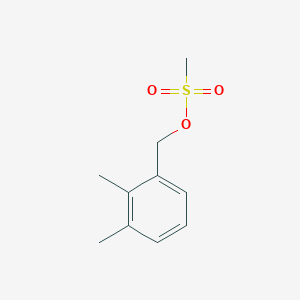
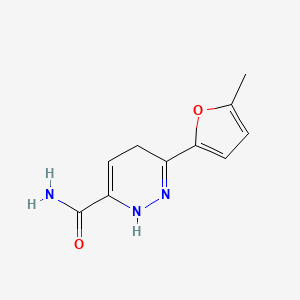
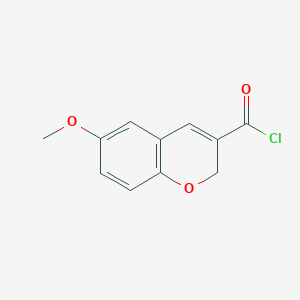
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
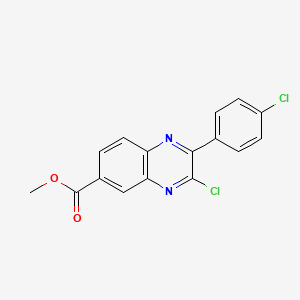
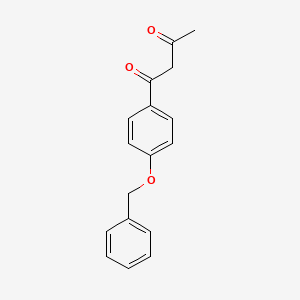
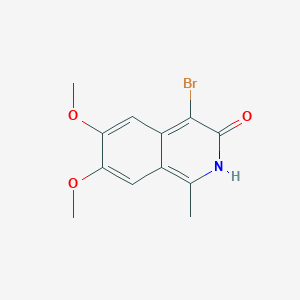
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
